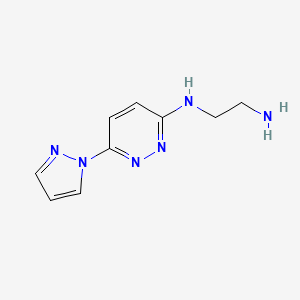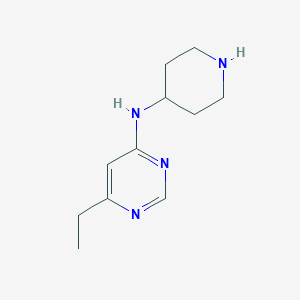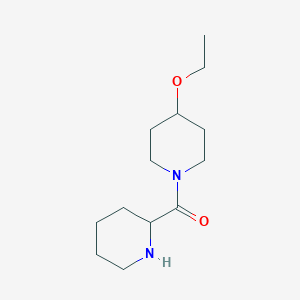
N1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine is a heterocyclic compound that features both pyrazole and pyridazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Ethylenediamine: A simple diamine with two amino groups, used as a building block in chemical synthesis.
1,2-Diaminopropane: Another diamine with a similar structure but with an additional carbon atom in the backbone.
Uniqueness
N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine is unique due to the presence of both pyrazole and pyridazine rings, which confer specific chemical and biological properties. This structural complexity allows for a broader range of interactions with molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
1706441-01-1 |
|---|---|
Fórmula molecular |
C9H12N6 |
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
N'-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H12N6/c10-4-6-11-8-2-3-9(14-13-8)15-7-1-5-12-15/h1-3,5,7H,4,6,10H2,(H,11,13) |
Clave InChI |
KBBHQULGNHCCOG-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NCCN |
SMILES canónico |
C1=CN(N=C1)C2=NN=C(C=C2)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl({[1-(3-methylbutyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488514.png)
![Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488515.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488518.png)

![1-{[(3-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488520.png)



![2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1488527.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B1488528.png)


![N2-[(benzylamino)carbonyl]-L-glutamine](/img/structure/B1488536.png)

